![molecular formula C8H9Cl2NO B3222544 (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol CAS No. 1213571-27-7](/img/structure/B3222544.png)
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol
Overview
Description
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is a chemical compound that has been extensively studied in the field of pharmacology and medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases and disorders due to its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance GABAergic neurotransmission, which leads to its anti-anxiety and anticonvulsant effects. Additionally, this compound has been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including the GABAergic and glutamatergic systems.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is its high potency and selectivity for its target receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and its effects on various neurotransmitter systems may lead to the development of more selective and potent therapeutic agents. Finally, the development of more efficient synthesis methods may make this compound more readily available for use in research and potential therapeutic applications.
Scientific Research Applications
(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia. Additionally, this compound has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGOSJYDNZVTO-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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